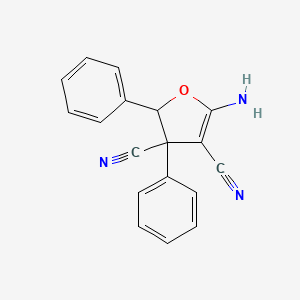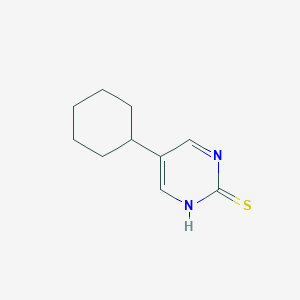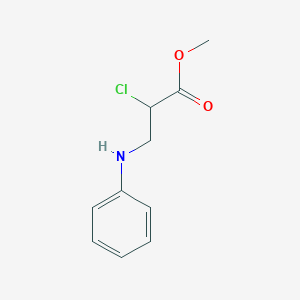
2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate is a chemical compound known for its unique structure and reactivity. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound’s structure includes a methanesulfonate group attached to a 2,4,4-trimethyl-3-oxopentan-2-yl moiety, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate typically involves the reaction of 2,4,4-trimethyl-3-oxopentanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, the methanesulfonate group can be hydrolyzed to form the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate has a wide range of applications in scientific research:
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate involves the formation of a reactive intermediate through the cleavage of the methanesulfonate group. This intermediate can then interact with various molecular targets, such as nucleophiles, leading to the formation of new chemical bonds. The specific pathways involved depend on the nature of the reactants and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,4-Trimethyl-3-oxopentanoic acid: This compound is structurally similar but lacks the methanesulfonate group.
Methanesulfonyl chloride: A reagent used in the synthesis of methanesulfonates, including 2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate.
2,4,4-Trimethyl-3-oxopentan-2-yl acetate: Similar in structure but contains an acetate group instead of a methanesulfonate group.
Uniqueness
This compound is unique due to its combination of the 2,4,4-trimethyl-3-oxopentan-2-yl moiety and the methanesulfonate group. This unique structure imparts specific reactivity and properties that make it valuable in various chemical and industrial applications.
Eigenschaften
| 91190-28-2 | |
Molekularformel |
C9H18O4S |
Molekulargewicht |
222.30 g/mol |
IUPAC-Name |
(2,4,4-trimethyl-3-oxopentan-2-yl) methanesulfonate |
InChI |
InChI=1S/C9H18O4S/c1-8(2,3)7(10)9(4,5)13-14(6,11)12/h1-6H3 |
InChI-Schlüssel |
SMNXMJFALZWEGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(C)(C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


mercury](/img/structure/B14358400.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/no-structure.png)


![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)


